Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride
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Overview
Description
Methyl 5-thia-2-azaspiro[34]octane-8-carboxylate 5,5-dioxide hydrochloride is a complex organic compound characterized by its spirocyclic structure and sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur atom in the spirocyclic structure plays a crucial role in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Methyl 5-azaspiro[3.4]octane-8-carboxylate
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Uniqueness: Methyl 5-thia-2-azaspiro[34]octane-8-carboxylate 5,5-dioxide hydrochloride is unique due to its spirocyclic structure and the presence of a sulfur atom, which differentiates it from other similar compounds
Properties
IUPAC Name |
methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-3-14(11,12)8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCDHZARRVTUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)C12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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